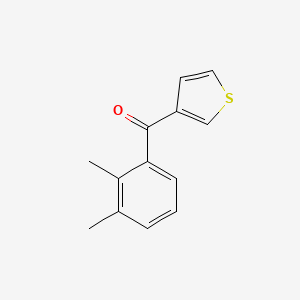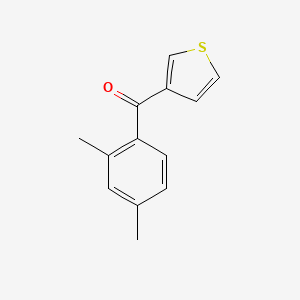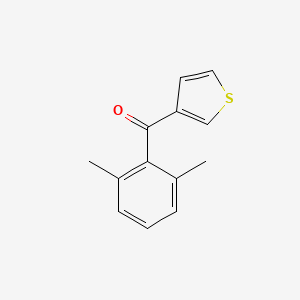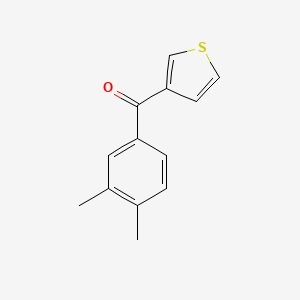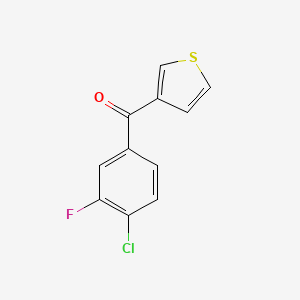
2-(4-丙氧基苯甲酰)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propoxybenzoyl)pyridine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol.
Molecular Structure Analysis
The molecular structure of 2-(4-Propoxybenzoyl)pyridine can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Propoxybenzoyl)pyridine are not available, pyridine derivatives are known to undergo various reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Physical And Chemical Properties Analysis
2-(4-Propoxybenzoyl)pyridine has specific physical and chemical properties. For instance, it has a molecular weight of 241.28 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .科学研究应用
Central Nervous System (CNS) Modulation
2-(4-Propoxybenzoyl)pyridine derivatives have been explored for their potential in modulating CNS activity. The structural similarity to purines allows them to interact with GABA_A receptors, acting as positive allosteric modulators. This interaction can be harnessed to develop new treatments for neurological disorders such as epilepsy, anxiety, and insomnia .
Cancer Therapeutics
The antiproliferative properties of pyridine derivatives make them candidates for cancer treatment research. They can influence cellular pathways crucial for the survival of cancer cells, potentially leading to the development of novel oncology medications .
Anti-Inflammatory Agents
Pyridine derivatives, including 2-(4-Propoxybenzoyl)pyridine, have been identified as having anti-inflammatory properties. This is particularly relevant in the design of new non-steroidal anti-inflammatory drugs (NSAIDs), which could offer alternative mechanisms of action and improved safety profiles .
Digestive System Disorders
Proton pump inhibitors (PPIs) are a class of drugs that can include pyridine derivatives. These compounds can help treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .
Aromatase Inhibition
Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancer. Pyridine derivatives have shown potential in inhibiting aromatase, an enzyme that synthesizes estrogens, thus playing a role in the management of breast cancer .
Metabolic Disease Management
Compounds like 2-(4-Propoxybenzoyl)pyridine can impact enzymes involved in carbohydrate metabolism. This opens up possibilities for treating metabolic diseases such as diabetes, where modulation of these enzymes can help manage blood sugar levels .
Cation Recognition and Sensing
Pyridine derivatives have been evaluated for their ability to recognize and sense cations. They can selectively identify ions like Hg^2+ by exhibiting a color change, which can be used in environmental monitoring and the development of sensors .
Fluorescence-Based pH Sensing
Some pyridine derivatives exhibit fluorescence properties that can be utilized for pH sensing. This application is valuable in various fields, including biochemistry and environmental science, where precise pH measurement is crucial .
属性
IUPAC Name |
(4-propoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYEIQUYVLEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642010 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxybenzoyl)pyridine | |
CAS RN |
898780-00-2 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

